Head‑to‑Head Efficacy vs. Fosaprepitant: CONSOLE Phase III Complete Response Rates in Cisplatin‑Based HEC
In the CONSOLE phase III trial (JapicCTI‑194611), fosnetupitant 235 mg plus palonosetron 0.75 mg and dexamethasone was compared head‑to‑head with fosaprepitant 150 mg plus the same regimen in 785 patients receiving cisplatin‑based highly emetogenic chemotherapy. Fosnetupitant demonstrated non‑inferiority and numerically higher complete response (CR) rates across all assessment periods, with the most pronounced differentiation in the beyond‑delayed phase (120–168 h): CR was 73.2% for fosnetupitant versus 66.9% for fosaprepitant [1]. The overall (0–120 h) CR rate was 75.2% vs. 71.0%, with a Mantel‑Haenszel common risk difference of 4.1% (95% CI: –2.1% to 10.3%) [1].
| Evidence Dimension | Complete response (CR) rate at 0–168 h |
|---|---|
| Target Compound Data | 73.2% (fosnetupitant 235 mg) |
| Comparator Or Baseline | 66.9% (fosaprepitant 150 mg) |
| Quantified Difference | +6.3 percentage points |
| Conditions | Phase III, randomized, double-blind, cisplatin ≥70 mg/m², n=785 |
Why This Matters
Superior beyond‑delayed phase protection provides a quantifiable advantage for procurement in settings where extended CINV control (days 6–7 post‑chemotherapy) is a critical unmet need.
- [1] Nakayama M, et al. A phase III, randomized, double-blind, multicenter, active control study of fosnetupitant for the prevention of chemotherapy-induced nausea and vomiting (CINV) in patients receiving cisplatin-based highly emetogenic chemotherapy (HEC): CONSOLE. J Clin Oncol. 2021;39(15_suppl):12099. View Source
